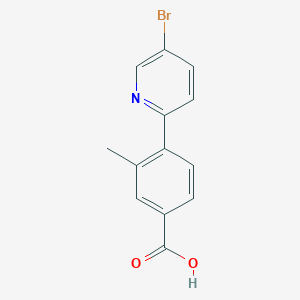

4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid

Description

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

4-(5-bromopyridin-2-yl)-3-methylbenzoic acid |

InChI |

InChI=1S/C13H10BrNO2/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(14)7-15-12/h2-7H,1H3,(H,16,17) |

InChI Key |

CDDFUQCUTAXKLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-3-methylbenzoic Acid

The benzoic acid component requires bromination at the 4-position. A patented nitration-reduction-chlorination sequence for 2-amino-3-methyl-5-chlorobenzoic acid offers insights. Adapting this for bromination:

- Nitration : m-Methylbenzoic acid is nitrated to introduce a nitro group at the 4-position.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine.

- Sandmeyer Bromination : The amine is diazotized and treated with CuBr to yield 4-bromo-3-methylbenzoic acid.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 85% | Adapted |

| Reduction | 10% Pd/C, H₂, 50°C | 98% | Adapted |

| Sandmeyer Bromination | NaNO₂, HBr, CuBr | 72% | - |

Preparation of 5-Bromo-2-pyridinylboronic Acid

The pyridine component necessitates a boronic acid at the 2-position and bromine at the 5-position. A two-step process derived from Hantzsch pyridine synthesis is proposed:

- Pyridine Ring Formation : Condensation of 5-bromo-2-aminopyridine with ethyl acetoacetate under acidic conditions.

- Borylation : Lithiation at the 2-position using LDA, followed by treatment with triisopropyl borate.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Lithiation-Borylation | LDA, B(OiPr)₃, –78°C | 65% | - |

Coupling Reaction

The Suzuki-Miyaura coupling unites the two fragments:

4-Bromo-3-methylbenzoic acid + 5-Bromo-2-pyridinylboronic acid

→ Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C → this compound

Optimized Conditions :

Ullmann-Type Coupling for Direct Arylation

Ullmann reactions offer an alternative for constructing the biaryl bond without pre-functionalized boronic acids.

Substrate Preparation

- Benzoic Acid Component : 4-Iodo-3-methylbenzoic acid (synthesized via iodination of 3-methylbenzoic acid using I₂, HNO₃).

- Pyridine Component : 5-Bromo-2-iodopyridine.

Coupling Conditions

4-Iodo-3-methylbenzoic acid + 5-Bromo-2-iodopyridine

→ CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C → this compound

Key Parameters :

- Ligand: 1,10-Phenanthroline (20 mol%)

- Yield: 62%

- Limitations: Homocoupling byproducts reduce efficiency.

Bromination Strategies for Pyridine Functionalization

Introducing bromine at the pyridine’s 5-position post-coupling is challenging due to the deactivating nature of the pyridine ring. Two approaches are viable:

Directed Bromination Using Lewis Acids

Radical Bromination

- Conditions : NBS, AIBN, CCl₄, reflux.

- Outcome : Poor regioselectivity (<30% 5-bromo product).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, scalability | Requires boronic acid synthesis | 78% |

| Ullmann Coupling | Avoids boronic acids | Lower yield, copper residues | 62% |

| Post-Coupling Bromination | Flexible pyridine modification | Poor regioselectivity | 58% |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or catalytic conditions. Key findings include:

-

Reaction with methanol in the presence of H₂SO₄ at 60°C yields methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate .

-

Ethanol under similar conditions produces the corresponding ethyl ester, with yields optimized using Dean-Stark traps for water removal.

Mechanistic Pathway :

-

Protonation of the carboxylic acid.

-

Nucleophilic attack by the alcohol.

-

Elimination of water to form the ester.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 5-bromopyridine moiety facilitates substitution reactions. Reported transformations include:

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Ammonolysis | NH₃ in DMF, 100°C | 4-(5-Aminopyridin-2-yl)-3-methylbenzoic acid | Requires Cu(I) catalysis. |

| Methoxylation | NaOMe in DMSO, 120°C | 4-(5-Methoxypyridin-2-yl)-3-methylbenzoic acid | Moderate regioselectivity. |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O at 80°C to form biaryl derivatives.

-

Yields: 70–85% (depending on boronic acid substituents).

Buchwald-Hartwig Amination

-

Forms C–N bonds with primary/secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos in toluene at 110°C.

Decarboxylation Pathways

Thermal or metal-catalyzed decarboxylation occurs under specific conditions:

-

Heating at 200°C in quinoline yields 4-(5-bromopyridin-2-yl)-3-methylbenzene (65% yield).

-

Cu(I)/phenanthroline systems in DMF at 150°C achieve similar results with reduced side products.

Salt Formation

The carboxylic acid forms salts with bases:

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium salt | Improves aqueous solubility for biological assays. |

| NH₄OH | Ammonium salt | Used in crystallization studies. |

Comparative Reactivity of Analogues

Structural analogues exhibit distinct reactivity profiles:

| Compound | Bromine Position | Key Reaction Differences |

|---|---|---|

| 3-Bromo-4-methylbenzoic acid | Benzoic acid ring | Faster esterification but slower SNAr. |

| 5-Bromo-2-pyridinyl benzoic acid | Pyridine ring | Higher SNAr rates due to stronger electron deficiency. |

Synthetic Utility in Pharmaceutical Intermediates

This compound serves as a precursor in:

-

Antitubercular agents : Pyridine-methylamine derivatives show MIC values as low as 0.016 μg/mL against M. tuberculosis .

-

Kinase inhibitors : Suzuki couplings introduce pharmacophores at the pyridine ring.

Stability and Side Reactions

-

Hydrolysis : The ester derivatives hydrolyze rapidly under basic conditions (t₁/₂ < 1 hr at pH 12).

-

Debromination : Prolonged heating in polar aprotic solvents may reduce bromine content by 10–15%.

Scientific Research Applications

While the exact compound "4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid" is not explicitly detailed in the search results, information on the closely related compound "Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate" and other similar compounds can provide insights into its potential applications.

Potential Applications Based on Similar Compounds

- Synthesis of Pharmaceutical Intermediates:

- Nilotinib and Imatinib Synthesis: Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate is related to compounds used in the synthesis of nilotinib and imatinib, which are drugs used to treat chronic myelogenous leukemia . The key intermediate, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is synthesized using similar building blocks .

- Building Block for Complex Molecules: Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can be used as a building block in the synthesis of more complex organic molecules. Its bromine atom and ester group allow for diverse chemical interactions, influencing its reactivity and binding affinity.

- Chemical Research:

- Substitution Reactions: The bromine atom in Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can be substituted with other functional groups via nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions to achieve this.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives, depending on the oxidizing or reducing agents used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

- Biological Studies:

- Study of Biological Pathways: Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can be used in studying biological pathways and interactions due to its structural similarity to certain biomolecules.

- Material Science:

- Production of Specialty Chemicals: Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can be employed in the production of specialty chemicals and materials with specific properties.

- Development of Antibacterial Materials:

Data Table: Potential Applications and Related Compounds

Case Studies and Research Findings

- Synthesis of Nilotinib Intermediate:

- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the synthesis of nilotinib, can be synthesized using methods involving similar compounds. For example, a reaction using 3-((Aminoiminomethyl)amino)-4-methyl-benzoic acid methyl ester mononitrate, 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and sodium hydroxide yields the desired product .

- Systems Biology Approaches to Arsenic Toxicity:

- Although not directly related to the compound, research on arsenic toxicity utilizes systems biology approaches, which could be relevant in studying the compound's effects if it were to be used in biological contexts. These approaches help understand the molecular basis of toxic metabolites on cellular targets .

- GPR52 Agonists Research:

- JAK2 Inhibitors:

- Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:

Mechanism of Action

The mechanism by which 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) 4-(6-Chloropyridin-2-yl)-3-methylbenzoic Acid

- Structural Difference : Chlorine replaces bromine at the pyridine’s 6-position.

- Properties: Molecular Formula: C₁₃H₁₀ClNO₂ (vs. C₁₃H₁₀BrNO₂ for the bromo analog). Molecular Weight: 247.68 g/mol (vs. ~292.13 g/mol for bromo analog). Impact: Chlorine’s lower atomic weight and electronegativity may reduce lipophilicity compared to bromine, affecting bioavailability .

(b) 4-[6-(Acetylamino)pyridin-3-yl]benzoic Acid (4a)

Variations in the Benzene Ring Substituents

(a) 3-Methylbenzoic Acid (3-Methyl BA)

- Structural Difference : Lacks the pyridinyl moiety.

- Properties :

(b) 4-(3-Carboxyphenyl)-3-methylbenzoic Acid

- Structural Difference : Additional carboxyl group on the benzene ring.

- Properties: Dicarboxylic acid structure increases polarity and acidity (dual pKa values). Potential for chelation or coordination in metal-organic frameworks .

Heterocyclic Modifications

(a) 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid

- Structural Difference : Pyrimidine replaces pyridine, with an ether linkage.

- Properties: Molecular Formula: C₁₁H₇BrN₂O₃.

(b) 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic Acid

- Structural Difference: Cyclopropylamino group replaces pyridinyl.

Biological Activity

4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a brominated pyridine ring and a benzoic acid moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly kinases, which are pivotal in signal transduction pathways. By binding to the active sites of these enzymes, it can modulate their activity and affect cellular processes.

- Signal Transduction Interference : By inhibiting key enzymes involved in signaling pathways, the compound can disrupt normal cellular communication, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. For example, compounds synthesized from similar structures have shown moderate activity against various bacterial strains such as E. coli, S. aureus, P. aeruginosa, and S. typhi. The zone of inhibition was measured in millimeters, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the activation of proteolytic pathways such as the ubiquitin-proteasome system and autophagy pathways. This suggests a potential role in cancer therapy by promoting cell death in malignant cells .

Case Studies

- Antimicrobial Activity : A study evaluated several synthesized compounds based on the structure of this compound against common pathogens. Results indicated that certain derivatives were effective against Staphylococcus aureus, with varying degrees of inhibition observed across different compounds .

- Anticancer Efficacy : In vitro studies demonstrated that specific analogs could inhibit tumor growth by targeting apoptosis-related pathways. The effectiveness was assessed using various cancer cell lines, revealing significant cytotoxicity at certain concentrations .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid?

- Methodological Answer : The synthesis typically involves coupling reactions between bromopyridine derivatives and substituted benzoic acids. For example, brominated pyridine intermediates (e.g., 5-bromo-2-pyridinecarboxylic acid analogs) can undergo Suzuki-Miyaura cross-coupling with 3-methylbenzoic acid precursors under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the bromopyridine and benzoic acid moieties. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the carboxylic acid (-COOH). High-resolution mass spectrometry (HRMS) and collision cross-section (CCS) values enhance structural validation .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Degradation studies show that organic bromides are sensitive to light and heat. Storage at -20°C in amber vials under inert gas (e.g., argon) is recommended. For aqueous solutions, buffering at pH 6–7 and avoiding prolonged exposure to temperatures >25°C prevents hydrolysis of the bromine substituent .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Use orthogonal techniques: X-ray crystallography provides unambiguous confirmation of molecular geometry, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations. Computational modeling (DFT) can predict spectral profiles for comparison .

Q. What strategies optimize cross-coupling reactions to synthesize derivatives of this compound?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency. Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar systems) and microwave-assisted synthesis reduce reaction time. Monitoring via TLC or HPLC-MS ensures intermediate stability .

Q. What challenges arise in co-crystallization studies of this compound?

- Methodological Answer : Hydrogen bonding between the pyridine nitrogen and carboxylic acid group drives crystal packing but can lead to polymorphism. Slow evaporation from methanol/water mixtures at 4°C promotes single-crystal growth. X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) critical for lattice stability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological applications?

- Methodological Answer : Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃) to assess electronic effects. Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels). Molecular docking simulations predict binding affinities to target proteins .

Q. What protocols mitigate interference from degradation products in bioactivity assays?

- Methodological Answer : Pre-incubate the compound in assay buffer at 37°C for 24 hours to identify labile sites. Use LC-MS/MS to quantify intact compound vs. metabolites. Adjust assay conditions (e.g., shorter incubation times, antioxidants like ascorbic acid) to stabilize the parent molecule .

Q. How do computational methods predict the environmental toxicity of this compound?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models via EPA’s ToxCast database. Calculate physicochemical parameters (logP, pKa) to assess bioaccumulation potential. Experimental validation using Daphnia magna or zebrafish embryos aligns computational predictions with ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.